molecular formula C18H16ClN3OS B12170470 N-benzyl-2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetamide

N-benzyl-2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetamide

Cat. No.: B12170470
M. Wt: 357.9 g/mol
InChI Key: ZHWIHMFRSALEFI-UHFFFAOYSA-N
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Description

N-benzyl-2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetamide typically involves the reaction of 4-chloroaniline with thioamide derivatives under specific conditions. One common method involves the use of dry dichloromethane (DCM) as a solvent and lutidine as a base. The reaction is facilitated by the presence of a coupling agent such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring or benzyl group .

Scientific Research Applications

N-benzyl-2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cellular pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities. The presence of the benzyl group and the 4-chlorophenylamino moiety enhances its interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H16ClN3OS

Molecular Weight

357.9 g/mol

IUPAC Name

N-benzyl-2-[2-(4-chloroanilino)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C18H16ClN3OS/c19-14-6-8-15(9-7-14)21-18-22-16(12-24-18)10-17(23)20-11-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,23)(H,21,22)

InChI Key

ZHWIHMFRSALEFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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